![molecular formula C21H19N7O4 B11328209 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328209.png)
8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Description
8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a useful research compound. Its molecular formula is C21H19N7O4 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological activities that merit investigation. Its unique structural features suggest various interactions with biological macromolecules which could lead to therapeutic applications.
- Molecular Formula : C21H19N7O4
- Molecular Weight : 433.4 g/mol
- IUPAC Name : 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors that regulate cellular signaling.
- DNA/RNA Interaction : Its structure suggests potential binding to nucleic acids, thereby influencing gene expression.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with similar phenolic compounds:
Anticancer Activity
Phenolic compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study on phenolic compounds from Dendrobium ellipsophyllum demonstrated that certain isolates had IC50 values less than 250 μM against H292 human lung cancer cells and exhibited apoptosis-inducing effects .
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.
Antioxidant Activity
The presence of multiple methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
Case Studies
- Cytotoxic Effects : A study isolated several phenolic compounds from Dendrobium ellipsophyllum, identifying specific compounds responsible for cytotoxicity and anti-metastatic properties . These findings suggest that derivatives of the compound may also exhibit similar effects.
- Mechanistic Insights : Research into the mechanisms of action for phenolic compounds has shown that they can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Data Table: Biological Activities of Related Compounds
Compound Name | Source | Biological Activity | IC50 (μM) | Mechanism |
---|---|---|---|---|
Compound 1 | Dendrobium ellipsophyllum | Cytotoxic | <250 | Apoptosis induction |
Compound 2 | Dendrobium ellipsophyllum | Anti-metastatic | <250 | Anoikis sensitization |
Compound 3 | Synthetic analogs | Anti-inflammatory | Not specified | COX inhibition |
Properties
Molecular Formula |
C21H19N7O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O4/c1-30-13-7-4-11(5-8-13)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)12-6-9-14(31-2)15(10-12)32-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |
InChI Key |
NWKSYBJSCQKCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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